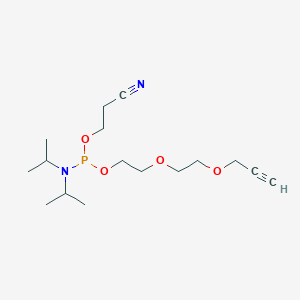
炔丙基-PEG3-1-O-(β-氰乙基-N,N-二异丙基)磷酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
科学研究应用
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research for the following applications:
作用机制
Target of Action
The primary target of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is the E3 ubiquitin ligase . This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAc) . It contains an Alkyne group and can undergo this reaction with molecules containing Azide groups .
Biochemical Pathways
The biochemical pathway affected by Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is the intracellular ubiquitin-proteasome system . By exploiting this system, PROTACs can selectively degrade target proteins .
Result of Action
The molecular and cellular effects of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite ’s action involve the selective degradation of target proteins . This is achieved through the formation of a ternary complex with the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
生化分析
Biochemical Properties
The role of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite in biochemical reactions is primarily as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to degrade target proteins . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is typically non-covalent and involves the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein .
Cellular Effects
The effects of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite on cells are largely dependent on the specific target protein of the PROTAC it is incorporated into . As a component of PROTACs, it can influence cell function by leading to the degradation of target proteins . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is through its role in the formation of PROTACs . PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The specific binding interactions and changes in gene expression would depend on the target protein of the PROTAC.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite involves the reaction of propargyl alcohol with PEG3 and subsequent phosphoramidite formation. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
化学反应分析
Types of Reactions
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the formation of a triazole ring by reacting the alkyne group with an azide group in the presence of a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules, copper(I) catalyst, and ligands to stabilize the copper catalyst.
Conditions: Typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Major Products
The major product of the CuAAC reaction is a triazole-linked compound, which is often used in the synthesis of PROTACs and other bioactive molecules .
相似化合物的比较
Similar Compounds
Propargyl-PEG4-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: Similar structure with an additional PEG unit, offering increased solubility and flexibility.
Propargyl-PEG2-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: Shorter PEG chain, which may affect the linker length and overall efficacy in PROTAC synthesis.
Uniqueness
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it a versatile linker for various applications in PROTAC synthesis and click chemistry .
属性
IUPAC Name |
3-[[di(propan-2-yl)amino]-[2-(2-prop-2-ynoxyethoxy)ethoxy]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJZAWTVOQPXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2585877.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B2585879.png)


![2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile](/img/structure/B2585882.png)
![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)
![3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585885.png)

![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide](/img/structure/B2585891.png)
![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)
![4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2585893.png)

